- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst, Organic & Biomolecular Chemistry, 2009, 7(2), 229-231
Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)
93423-88-2 structure
Product Name:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
Número CAS:93423-88-2
MF:C9H15NO4
Megavatios:201.219702959061
MDL:MFCD12144841
CID:801348
PubChem ID:11084871
Update Time:2024-10-26
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Propiedades químicas y físicas
Nombre e identificación
-
- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
- (S)-N-(ethyoxycarbonyl)proline methyl ester
- (S)-propline-N-ethyl carbamate methyl ester
- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
- N-(ethyloxycarbonyl)-(L)-proline methyl ester
- S-(-)-N-ethoxycarbonyl-proline methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
- 6851AJ
- AB24980
- AX8044670
- 423P882
- Me
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
- (S)-N-(Ethoxycarbonyl)proline methyl ester
- N-(Ethoxycarbonyl)-(S)-proline methyl ester
- N-Ethoxycarbonyl-L-proline methyl ester
- L
- AS-31160
- AKOS015961305
- SCHEMBL5499151
- CHEMBL388926
- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
- AC-13585
- MFCD06410843
- 93423-88-2
- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
-
- MDL: MFCD12144841
- Renchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
- Clave inchi: YCWGTZNCRJOYQK-ZETCQYMHSA-N
- Sonrisas: C(N1CCC[C@H]1C(=O)OC)(=O)OCC
Atributos calculados
- Calidad precisa: 201.10000
- Masa isotópica única: 201.10010796g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 4
- Complejidad: 229
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55.8
- Xlogp3: 0.9
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 249.3℃ at 760 mmHg
- Punto de inflamación: 104.6℃
- índice de refracción: 1.478
- PSA: 55.84000
- Logp: 0.71820
- Presión de vapor: No data available
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4°C条件下存储,-4摄氏度存储更佳
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198635-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 5g |
$400 | 2021-06-09 | |
| abcr | AB451143-250 mg |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 250MG |
€138.10 | 2023-07-18 | ||
| abcr | AB451143-1 g |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 1g |
€259.80 | 2023-07-18 | ||
| abcr | AB451143-5 g |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 5g |
€759.00 | 2023-07-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 1g |
¥860.40 | 2022-01-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89540-1g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 1g |
¥1549.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89540-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 5g |
¥3172.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M89540-250mg |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 250mg |
¥629.0 | 2024-07-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-5g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 5g |
¥2,793.60 | 2022-01-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.25g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 0.25g |
¥413.16 | 2025-04-11 |
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Referencia
- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt
Referencia
- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency, Tetrahedron, 2006, 62(52), 12264-12269
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Referencia
- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
Referencia
- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt
Referencia
- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator, Macromolecules (Washington, 2012, 45(20), 8172-8192
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referencia
- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids, Synthetic Communications, 1995, 25(10), 1523-30
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt
Referencia
- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses, Molecules, 2012, 17, 5626-5650
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referencia
- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, Heteroatom Chemistry, 2003, 14(1), 42-45
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Referencia
- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions, Chemistry - A European Journal, 2016, 22(32), 11422-11428
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C
Referencia
- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters, Talanta, 2005, 67(1), 121-128
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
1.2 Solvents: Water
1.3 Solvents: Chloroform
Referencia
- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid, Tetrahedron: Asymmetry, 2003, 14(1), 95-100
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol
Referencia
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Literatura relevante
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Productos relacionados
- 77581-28-3(1-ethyl 2-Methyl pyrrolidine-1,2-dicarboxylate)
- 87304-70-9(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI))
- 185246-66-6(1-Ethyl 2-methyl (2R)-Pyrrolidine-1,2-dicarboxylate)
- 5700-74-3(1-(ethoxycarbonyl)proline)
- 5626-64-2(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,tetrahydro-)
- 87392-44-7(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-trans)-(9CI))
- 87392-45-8(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5S-trans)-(9CI))
- 83541-81-5((S)-Dimethyl pyrrolidine-1,2-dicarboxylate)
- 87251-01-2(1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5S-cis)-(9CI))
- 374929-31-4(1,2-Pyrrolidinedicarboxylicacid,5-ethyl-,dimethylester,(2S)-(9CI))
Proveedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote